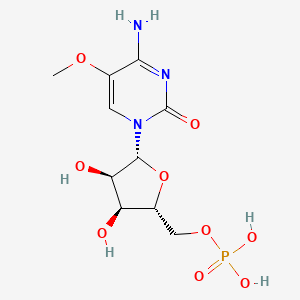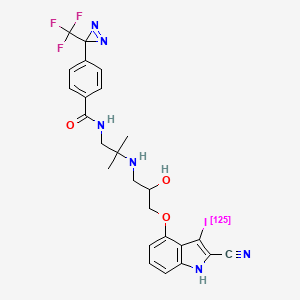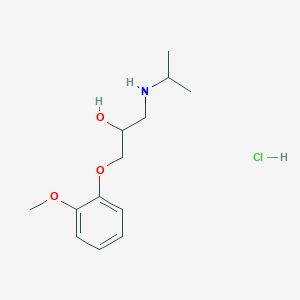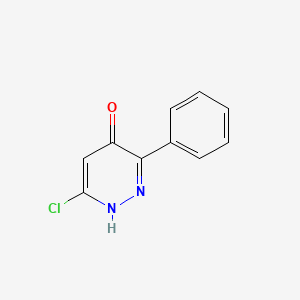
ピリダフォル
概要
説明
Pyridafol, also known as Pyridafol, is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridafol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Pyridafol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridafol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境分析: 水質監視
環境科学において、ピリダフォルは水質監視のための基準物質として用いられます。 水域におけるその存在と濃度は、農薬汚染のレベルを示すことができ、これは環境保護と公衆衛生の安全にとって不可欠です .
除草剤: 雑草防除
除草剤として、ピリダフォルは広葉雑草やイネ科植物など、幅広い雑草に対して効果があります。 穀物、アブラナ科、ネギ科、飼料ビートなど、さまざまな作物に用いられ、作物の収量と品質の向上に貢献しています .
化学研究: 誘導体の合成
化学研究では、ピリダフォルはさまざまな誘導体の合成のための前駆体です。 これらの誘導体は、医薬品や農薬など、さまざまな分野における潜在的な用途について研究されています .
殺虫活性: 病害虫管理
ピリダフォル誘導体は、その殺虫特性について研究されてきました。 研究によると、ピリダフォル分子への特定の置換により、特定の害虫に対するその有効性を高めることができ、病害虫管理のための新しいソリューションを提供します .
抗真菌活性: 作物保護
研究により、ピリダフォルとその誘導体は抗真菌特性を持っていることが示されています。 この用途は、作物を真菌病から保護し、作物の損失を減らし、食料安全保障を向上させる上で重要です .
光合成阻害: 作用機序
ピリダフォルは、光システムIIにおける光合成電子伝達阻害剤として作用します。 この作用機序は、植物内のエネルギー生産を阻害するため、不要な植物を制御する効果的な除草剤となっています .
土壌および水中の代謝産物: 環境運命
ピリダフォルは、土壌や水環境で見られる代謝産物でもあります。 これらの生態系におけるその挙動と変換を理解することは、その長期的な環境影響を評価し、軽減のための戦略を策定するために不可欠です .
Safety and Hazards
作用機序
Target of Action
Pyridafol, also known as 6-Chloro-3-phenylpyridazin-4-ol, is a chemical transformation product and a herbicide It is known that pyridafol is a photosynthetic electron transport inhibitor at the photosystem ii .
Mode of Action
As a photosynthetic electron transport inhibitor, it likely disrupts the normal flow of electrons during photosynthesis in plants, thereby inhibiting their growth .
Biochemical Pathways
Given its role as a photosynthetic electron transport inhibitor, it can be inferred that it affects the photosynthesis pathway in plants, leading to their inability to produce necessary nutrients for growth .
Pharmacokinetics
It is known that pyridafol is a soil, surface water, and groundwater metabolite . This suggests that it can be absorbed and distributed in these environments, undergo metabolic transformations, and be excreted or degraded over time.
Result of Action
As a photosynthetic electron transport inhibitor, it likely disrupts the normal photosynthetic processes at the molecular and cellular levels in plants, leading to inhibited growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyridafol. For instance, the compound has been identified as having high leachability, suggesting that it can easily move through soil and potentially contaminate groundwater . This property, along with others, can be influenced by environmental factors such as soil type, rainfall, and temperature.
生化学分析
Biochemical Properties
Pyridafol plays a crucial role in biochemical reactions by inhibiting photosynthesis. It interacts with several enzymes and proteins involved in the photosynthetic pathway. Specifically, Pyridafol inhibits the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, ultimately affecting the plant’s ability to synthesize carbohydrates .
Cellular Effects
Pyridafol has significant effects on various types of cells and cellular processes. In plant cells, Pyridafol inhibits photosynthesis, leading to reduced energy production and impaired growth. It affects cell signaling pathways by disrupting the normal flow of electrons in the photosynthetic apparatus. Additionally, Pyridafol influences gene expression by altering the expression of genes involved in photosynthesis and stress responses. This compound also impacts cellular metabolism by reducing the availability of energy and essential metabolites .
Molecular Mechanism
The molecular mechanism of Pyridafol involves its binding to the D1 protein of photosystem II. This binding inhibits the electron transport chain, preventing the transfer of electrons from water to plastoquinone. As a result, the production of ATP and NADPH is reduced, leading to a decrease in the synthesis of carbohydrates. Pyridafol also induces the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and further disrupt cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridafol change over time. Pyridafol is relatively stable under neutral pH conditions but degrades rapidly under acidic or alkaline conditions. The degradation products of Pyridafol can also have biological activity, further influencing cellular function. Long-term exposure to Pyridafol in in vitro or in vivo studies has shown that it can lead to chronic inhibition of photosynthesis, resulting in stunted growth and reduced biomass production in plants .
Dosage Effects in Animal Models
The effects of Pyridafol vary with different dosages in animal models. At low doses, Pyridafol may have minimal impact on non-target organisms. At higher doses, Pyridafol can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain concentration of Pyridafol is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of Pyridafol can lead to adverse effects on liver and kidney function .
Metabolic Pathways
Pyridafol is involved in several metabolic pathways, primarily related to its role as a photosynthesis inhibitor. It interacts with enzymes such as photosystem II and other components of the electron transport chain. Pyridafol’s inhibition of photosystem II leads to a decrease in the production of ATP and NADPH, affecting the overall metabolic flux and metabolite levels in the plant. Additionally, Pyridafol can be metabolized into other compounds, which may also have biological activity .
Transport and Distribution
Pyridafol is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant via the xylem and phloem. Within cells, Pyridafol can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Pyridafol within specific tissues can influence its overall activity and effectiveness as a herbicide .
Subcellular Localization
The subcellular localization of Pyridafol is primarily within the chloroplasts, where it exerts its inhibitory effects on photosynthesis. Pyridafol can be directed to specific compartments within the chloroplasts through targeting signals and post-translational modifications. The localization of Pyridafol within the chloroplasts is crucial for its activity, as it needs to interact with the components of the photosynthetic apparatus to exert its inhibitory effects .
特性
IUPAC Name |
6-chloro-3-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHSDOEVHPTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058086 | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-01-7 | |
| Record name | Pyridafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridafol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-phenylpyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing analytical methods for Pyridafol in agricultural products like chickpea grain?
A1: Pyridafol is a metabolite of the herbicide Pyridate. Developing reliable analytical methods for Pyridafol in chickpea grain is crucial for several reasons []:
Q2: What analytical techniques are suitable for determining Pyridafol levels in chickpea grain?
A2: The research suggests High-Performance Liquid Chromatography (HPLC) as a suitable technique for determining Pyridafol in chickpea grain []. The researchers specifically utilized a Shimadzu liquid chromatograph with ultraviolet and fluorescent detection. This method, when properly validated, offers the sensitivity and selectivity required to quantify Pyridafol at levels relevant to food safety and regulatory standards.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


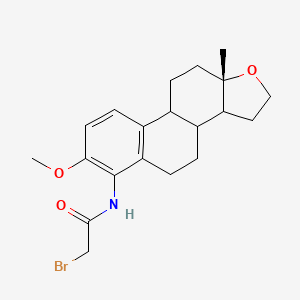
![Pyrido[2,3-g]quinoline](/img/structure/B1214354.png)
![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)


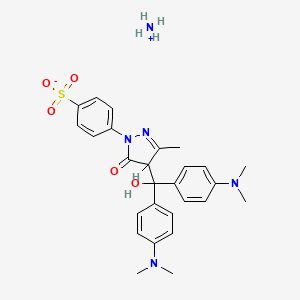
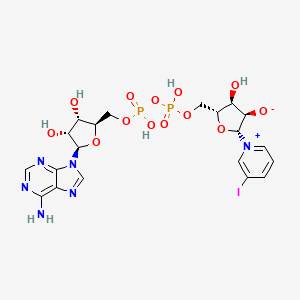
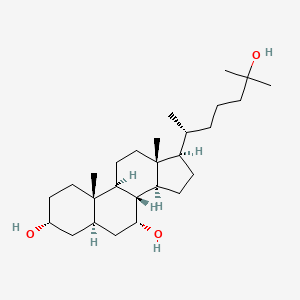
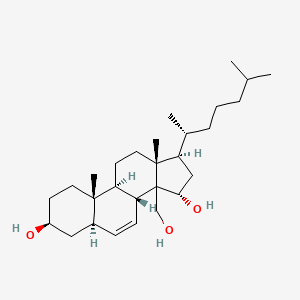
![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
